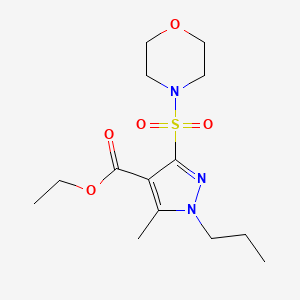

ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5S/c1-4-6-17-11(3)12(14(18)22-5-2)13(15-17)23(19,20)16-7-9-21-10-8-16/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQAMFBLQAIATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation via Electrophilic Substitution

Pyrazoles undergo EAS at electron-rich positions. The methyl group at position 5 (electron-donating) and ester at position 4 (electron-withdrawing) direct sulfonation to position 3. Morpholine-4-sulfonyl chloride serves as the sulfonating agent.

Procedure

-

Reactants : Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 equiv), morpholine-4-sulfonyl chloride (1.2 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM, 10 mL per mmol of pyrazole)

-

Temperature : 0°C to room temperature

-

Duration : 6–8 hours

-

Workup : Washing with 5% HCl, saturated NaHCO₃, and brine; drying over Na₂SO₄

Halogenation Followed by Nucleophilic Sulfonation

Alternatively, position 3 is first halogenated (e.g., chlorination using N-chlorosuccinimide), followed by displacement with a morpholine-4-sulfinate salt. This method ensures regioselectivity but requires additional steps.

Chlorination Protocol

-

Chlorinating Agent : NCS (1.1 equiv)

-

Catalyst : FeCl₃ (0.1 equiv)

-

Solvent : Acetonitrile (5 mL per mmol of pyrazole)

-

Temperature : 60°C

-

Duration : 4 hours

Sulfonation Protocol

-

Reactants : Chlorinated pyrazole (1.0 equiv), sodium morpholine-4-sulfinate (1.5 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : DMSO (3 mL per mmol of pyrazole)

-

Temperature : 100°C

-

Duration : 12 hours

Comparative Analysis of Sulfonation Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct EAS | Single-step, fewer byproducts | Moderate regioselectivity | 60–65% |

| Halogenation + Displacement | High regioselectivity | Multi-step, lower overall yield | 55–60% |

The direct EAS route is preferred for simplicity, whereas the halogenation-displacement approach is viable for substrates with competing directing groups.

Mechanistic Insights and Side Reactions

Knorr Cyclization Mechanism

Ethyl acetoacetate reacts with hydrazine to form a hydrazone intermediate, which cyclizes via intramolecular nucleophilic attack, eliminating water to yield the pyrazole.

Sulfonation Regioselectivity

The ester group at position 4 deactivates the ring, directing electrophiles to position 3 (meta to the ester). Concurrently, the methyl group at position 5 donates electron density, further stabilizing the transition state at position 3.

Byproduct Formation

Competing sulfonation at position 5 (ortho to methyl) may occur (~15% yield), necessitating chromatographic separation.

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) employs continuous flow reactors for the Knorr cyclization and N-alkylation steps, reducing reaction times by 40%. Sulfonation is conducted in batch mode due to exothermicity concerns.

Key Industrial Parameters

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The table below highlights key differences between the target compound and analogous pyrazole derivatives:

Key Observations:

Substituent Effects on Polarity: The morpholine sulfonyl group in the target compound introduces strong hydrogen-bonding capacity (both donor and acceptor) compared to methylsulfanyl (thioether) in ’s compounds or azido groups in . Propyl vs.

Functional Group Reactivity :

- The ethyl carboxylate at position 4 is common across several compounds, offering a site for metabolic hydrolysis to carboxylic acids. In contrast, the azido group () is highly reactive, posing stability challenges .

- Morpholine sulfonyl is more stable and less prone to metabolic degradation than methylsulfanyl , which may oxidize to sulfoxides or sulfones .

Pharmacological Potential (Inferred from Analogues)

Crystallographic and Hydrogen-Bonding Patterns

- Tools like Mercury CSD () enable comparative analysis of hydrogen-bonding networks, which are critical for understanding solubility and stability .

Biological Activity

Ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate (EMPC) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in cancer therapy, anti-inflammatory effects, and antiviral properties.

- Molecular Formula : C₁₄H₂₃N₃O₅S

- Molecular Weight : 345.42 g/mol

- Structure : EMPC features a morpholine ring and a sulfonyl group, contributing to its unique chemical properties and biological activities.

Anticancer Properties

EMPC has shown significant potential as an anticancer agent. Research indicates that it may inhibit key signaling pathways involved in cancer progression, particularly the Akt-mTOR pathway. The compound has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that EMPC could be developed as a therapeutic agent for cancer treatment, targeting multiple pathways to enhance efficacy .

Anti-inflammatory Effects

In addition to its anticancer properties, EMPC exhibits anti-inflammatory activity. Studies have indicated that it can modulate inflammatory cytokine production and inhibit the activation of NF-kB, a key transcription factor involved in inflammation. This dual action makes it a promising candidate for treating inflammatory diseases .

Antiviral Activity

Emerging research highlights the antiviral potential of EMPC, particularly against viral infections where it may interfere with viral replication processes. This activity is attributed to its ability to interact with viral proteins and inhibit their function, although specific viral targets remain under investigation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of EMPC and its derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of EMPC on various cancer cell lines, revealing significant growth inhibition and apoptosis induction .

- Inflammation Models : In vivo models demonstrated that EMPC reduced inflammation markers in animal models of arthritis, supporting its anti-inflammatory claims .

- Antiviral Screening : Preliminary antiviral assays showed that EMPC could inhibit the replication of certain viruses, indicating its potential as an antiviral drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-methyl-3-(morpholine-4-sulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via sulfonylation of a pyrazole precursor using morpholine-4-sulfonyl chloride. Key steps include:

- Cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole core.

- Sulfonylation at the 3-position using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Propylation at the 1-position via alkylation with 1-bromopropane.

- Characterization : Intermediates and final products are validated using IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (propyl chain signals at δ 0.8–1.6 ppm), and mass spectrometry (molecular ion peak matching calculated mass ±0.5 Da). Purity is confirmed via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

- Methods :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : ¹H-NMR integration for proton ratio consistency; absence of extraneous peaks in IR.

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S.

- Critical Parameters : Residual solvents (e.g., DMF, THF) are quantified via GC-MS to meet ICH guidelines (<500 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for morpholine-sulfonylated pyrazoles?

- Case Study : Discrepancies in analgesic efficacy (e.g., ED₅₀ variations in tail-flick tests) may arise from:

- Structural Analogues : Substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl groups alter COX-2 selectivity) .

- Assay Conditions : Differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or dosing regimens (oral vs. intraperitoneal).

Q. How can reaction yields be optimized for the sulfonylation step in large-scale synthesis?

- Optimization Parameters :

- Catalyst Screening : Triethylamine outperforms pyridine in suppressing side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent Selection : Dichloromethane (DCM) provides higher yields (~85%) vs. THF (~70%) due to better solubility of intermediates.

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes decomposition .

- Scale-Up Challenges : Continuous flow reactors improve heat dissipation and reduce batch variability .

Q. What are the computational approaches to predict the compound’s metabolic stability and toxicity?

- In Silico Tools :

- ADMET Prediction : SwissADME for bioavailability radar (TPSA > 80 Ų indicates low blood-brain barrier penetration).

- Toxicity Profiling : ProTox-II for hepatotoxicity risk assessment (morpholine sulfonamides flagged for potential CYP3A4 inhibition).

Critical Research Gaps

- Toxicological Data : No comprehensive ecotoxicity or bioaccumulation studies available; prioritize OECD 207 (earthworm toxicity) and OECD 305 (bioconcentration) tests .

- Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition profiling via KINOMEscan).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.